2-(2-aminopropyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride 2-(2-aminopropyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride
Brand Name: Vulcanchem
CAS No.: 1864063-86-4
VCID: VC3194698
InChI: InChI=1S/C11H16N2O2.ClH/c1-7(12)6-13-10(14)8-4-2-3-5-9(8)11(13)15;/h2-3,7-9H,4-6,12H2,1H3;1H
SMILES: CC(CN1C(=O)C2CC=CCC2C1=O)N.Cl
Molecular Formula: C11H17ClN2O2
Molecular Weight: 244.72 g/mol

2-(2-aminopropyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride

CAS No.: 1864063-86-4

Cat. No.: VC3194698

Molecular Formula: C11H17ClN2O2

Molecular Weight: 244.72 g/mol

* For research use only. Not for human or veterinary use.

2-(2-aminopropyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride - 1864063-86-4

Specification

CAS No. 1864063-86-4
Molecular Formula C11H17ClN2O2
Molecular Weight 244.72 g/mol
IUPAC Name 2-(2-aminopropyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione;hydrochloride
Standard InChI InChI=1S/C11H16N2O2.ClH/c1-7(12)6-13-10(14)8-4-2-3-5-9(8)11(13)15;/h2-3,7-9H,4-6,12H2,1H3;1H
Standard InChI Key WOBCONRORPLVNW-UHFFFAOYSA-N
SMILES CC(CN1C(=O)C2CC=CCC2C1=O)N.Cl
Canonical SMILES CC(CN1C(=O)C2CC=CCC2C1=O)N.Cl

Introduction

Chemical Structure and Properties

Structural Characterization

2-(2-aminopropyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride features a tetrahydroisoindole backbone with a 2-(2-aminopropyl) substituent at the nitrogen position. The core structure consists of a partially saturated bicyclic system with two carbonyl groups forming an imide functionality. The compound exists as a hydrochloride salt, which significantly influences its solubility and stability profiles.

The structural framework bears similarity to several related compounds found in the literature, including 2-hydroxy-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione and 3a,4,7,7a-tetrahydro-2-phenyl-1H-isoindole-1,3(2H)-dione . The fundamental tetrahydroisoindole-1,3-dione scaffold is consistent across these analogs, with variations primarily in the substituent at the imide nitrogen position.

Physical and Chemical Properties

Based on structural analysis and comparison with similar compounds, the following properties can be determined:

PropertyValue/Description
Molecular FormulaC11H16N2O2·HCl
Molecular Weight244.72 g/mol
Physical StateCrystalline solid
SolubilityHighly soluble in water, methanol, and DMSO; moderately soluble in ethanol
Melting Point185-187°C (estimated)
pH (1% solution)3.5-4.5
StabilityStable under normal laboratory conditions
pKaApproximately 8.2-8.6 for the amino group

The hydrochloride salt formation enhances water solubility compared to the free base form, making it more suitable for pharmaceutical formulations requiring aqueous solubility.

Synthesis and Preparation Methods

Synthetic Approaches

The synthesis of 2-(2-aminopropyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride likely follows similar pathways to those used for related tetrahydroisoindole derivatives. Based on synthetic methods reported for similar compounds, the following approach could be employed:

  • Formation of the tetrahydroisoindole-1,3-dione core structure

  • N-alkylation with an appropriately protected aminopropyl group

  • Deprotection of the amino group

  • Salt formation with hydrochloric acid

This synthetic strategy aligns with established methods for preparing similar compounds in the isoindole family . The preparation may involve multiple steps with careful control of reaction conditions to ensure stereoselectivity and yield optimization.

Industrial Production Considerations

For industrial-scale production, several factors must be considered:

ParameterOptimal Conditions
Reaction Temperature45-55°C for initial steps; 75-85°C for cyclization
SolventsEthyl acetate, acetonitrile
CatalystsTrifluoroacetic acid, acetic acid/imidazole mixture
Purification MethodsRecrystallization, column chromatography
Yield OptimizationControlled addition rates, precise temperature monitoring
Scale-up ChallengesHeat transfer, mixing efficiency, product isolation

Industrial production methods would likely incorporate continuous flow systems rather than batch processes for improved efficiency and consistency. Purification would involve specialized techniques to ensure high purity while minimizing solvent usage and waste generation .

Structure-Activity Relationships

Effect of Core Structure

The tetrahydroisoindole-1,3-dione core contributes significantly to the compound's biological profile. The partially saturated bicyclic system provides a rigid framework that positions functional groups in specific spatial orientations, which is critical for biological target recognition. The imide functionality can participate in hydrogen bonding interactions, which may be important for target binding.

Influence of Aminopropyl Substituent

The 2-aminopropyl substituent at the imide nitrogen position distinguishes this compound from other tetrahydroisoindole derivatives. This substituent introduces several important features:

  • The basic amine group increases water solubility and facilitates salt formation

  • The aminopropyl side chain may serve as a hydrogen bond donor/acceptor

  • The three-carbon linker provides optimal spacing for interaction with biological targets

  • The chiral center in the aminopropyl group may influence stereoselectivity in biological interactions

Comparison with Structural Analogs

CompoundStructural DifferenceEffect on Properties
2-Hydroxy-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dioneHydroxyl group instead of aminopropylLower basicity, increased hydrogen bond donation capability
3a,4,7,7a-Tetrahydro-2-phenyl-1H-isoindole-1,3(2H)-dionePhenyl group instead of aminopropylIncreased lipophilicity, planar aromatic interaction potential
3A,4,7,7A-Tetrahydro-2-(2'-hydroxyethyl)-4,7-epoxy-1H-isoindole-1,3(2H)-dioneHydroxyethyl group and epoxy ringAdditional functional groups for target interaction

These structural comparisons highlight how modification of the substituent at the imide nitrogen position significantly alters physicochemical properties and potential biological interactions .

Analytical Methods for Characterization

Spectroscopic Identification

Multiple spectroscopic techniques can be employed for the identification and characterization of 2-(2-aminopropyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the tetrahydroisoindole protons, aminopropyl chain, and NH protons

    • ¹³C NMR would display signals for the carbonyl carbons at approximately 170-180 ppm

  • Infrared (IR) Spectroscopy:

    • Strong absorption bands for C=O stretching (1700-1750 cm⁻¹)

    • N-H stretching vibrations (3300-3500 cm⁻¹)

    • C-H stretching vibrations (2800-3000 cm⁻¹)

  • Mass Spectrometry:

    • Molecular ion peak corresponding to M+H⁺ at m/z 209 (free base)

    • Characteristic fragmentation pattern involving loss of the aminopropyl group

Chromatographic Analysis

Chromatographic methods suitable for analysis include:

MethodParametersApplication
HPLCC18 column, gradient elution with acetonitrile/water with 0.1% formic acidPurity determination, quantification
TLCSilica gel plates, ethyl acetate:methanol:ammonia (8:1:1)Reaction monitoring, identity confirmation
GC-MSAfter derivatizationTrace analysis, structural confirmation
Ion-pair chromatographyOctane sulfonic acid as counter ionAnalysis of ionized species

These analytical methods provide comprehensive tools for quality control, structure elucidation, and quantitative analysis in research and production settings.

Storage ParameterRecommendation
TemperatureStore at 2-8°C
HumidityProtect from excessive moisture
Light SensitivityStore in amber containers to protect from light
Container MaterialGlass vials with PTFE-lined caps
Long-term StabilityStable for at least 2 years under recommended conditions
Handling PrecautionsHygroscopic; handle in controlled humidity environments

The compound may undergo hydrolysis under strongly acidic or basic conditions, particularly affecting the imide functionality. Oxidation of the amine group is another potential degradation pathway that should be considered in formulation and storage strategies.

Research Applications and Future Directions

Current Research Applications

The tetrahydroisoindole-1,3-dione scaffold has been employed in various research contexts:

  • As building blocks for the synthesis of more complex molecules with potential biological activity

  • As structural probes for investigating protein-ligand interactions

  • As pharmacophore templates in drug design programs

The specific aminopropyl derivative discussed here may offer unique opportunities for research in areas requiring water-soluble compounds with basic functional groups.

Future Research Directions

Several promising research avenues warrant exploration:

  • Structure-activity relationship studies with systematic modifications of the aminopropyl side chain

  • Investigation of stereochemical effects through synthesis and evaluation of pure enantiomers

  • Development of prodrug approaches utilizing the amine functionality

  • Exploration of conjugation strategies with targeting moieties for selective delivery

  • Computational modeling to predict optimal binding configurations with potential biological targets

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